Malononitrile, (4-ethoxy-3-methoxybenzylidene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

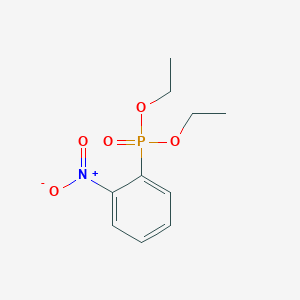

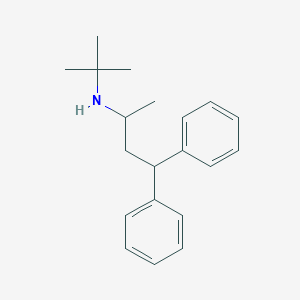

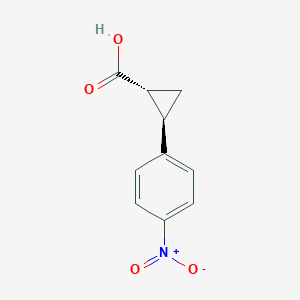

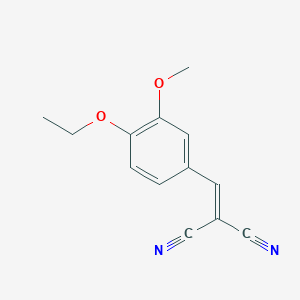

The molecular structure of “Malononitrile, (4-ethoxy-3-methoxybenzylidene)-” consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

While specific chemical reactions involving “Malononitrile, (4-ethoxy-3-methoxybenzylidene)-” are not available, malononitrile is known to be used in the Knoevenagel condensation . It is also a suitable starting material for the Gewald reaction, where the nitrile condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce a 2-amino thiophene .Aplicaciones Científicas De Investigación

Detection of Malononitrile

The compound has been used in the synthesis of novel trisubstituted olefin-type probe molecules containing N-heterocycles. These probes have been applied in the detection of malononitrile . The aldehyde group in the molecular structure of the trisubstituted olefin-type compounds may react with malononitrile, enabling the visual detection of malononitrile .

Anti-Melanogenic Compound

2-(3, 4-dihydroxybenzylidene)malononitrile has been identified as a novel anti-melanogenic compound . It exhibits strong inhibitory activity against tyrosinase, a key player in ultraviolet-induced melanogenesis . This compound notably decreased alpha-melanocyte-stimulating hormone-induced melanin accumulation in B16F10 cells without toxicity .

Nonlinear Optics

Benzylidene malononitrile, the main product of the Knoevenagel condensation (KC) of various substituted aldehydes with active methylene compound malononitrile, forms an extended conjugated chain and the class of chromophore based on the intramolecular charge transfer (ICT). This plays a significant role in the manifestation of nonlinearities .

Propiedades

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNTPFLKFAPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169250 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

CAS RN |

17229-42-4 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.